molecular formula C6H12ClNO4S B2932009 methyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride CAS No. 2490412-86-5

methyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride

Cat. No.: B2932009
CAS No.: 2490412-86-5
M. Wt: 229.68
InChI Key: MJGQBMKMTJLULY-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H15NO4SClH It is known for its unique structure, which includes a thietan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an appropriate halogenated compound under basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated thietan derivative.

    Esterification: The ester functional group is formed by reacting the carboxylic acid derivative of the thietan compound with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietan ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted thietan derivatives.

Scientific Research Applications

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thietan ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate hydrochloride: Similar structure but with a different ring size.

    Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride: Contains a thiolan ring instead of a thietan ring.

The uniqueness of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-5(8)2-6(7)3-12(9,10)4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGQBMKMTJLULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CS(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490412-86-5
Record name methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride
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